2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
Description
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine (CBPB) is a widely studied compound, with a variety of applications in scientific research. CBPB is a drug-like molecule with a unique structure, consisting of a benzoxazol-5-amine ring connected to a 4-chlorophenyl group. It is known for its ability to interact with a variety of proteins and receptors, making it a useful tool for studying the effects of compounds on biological systems.
Scientific Research Applications
Anticancer Agents
The 1,2,3-triazole skeleton, which is a part of the structure of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, is a valuable building block for the discovery of new promising anticancer agents . The synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its anionic form were characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods .
Catalyst for Reactions
Polymerization Agent
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has also been used as a polymerization agent. This suggests that 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar applications.
Synthesis of Organic Compounds
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Given the structural similarities, 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially be used in a similar manner.
Anti-inflammatory and Antioxidant Properties
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been found to have anti-inflammatory and antioxidant properties. This suggests that 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar properties.
Inhibition of Cancer Cell Growth
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been shown to inhibit the growth of certain cancer cell lines. Given the structural similarities, 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine could potentially have similar applications.
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPQLUVHHVZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288853 | |
Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
54995-51-6 | |
Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54995-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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